3,5-Dimethyl-1-(pyrrolidin-3-YL)-1H-1,2,4-triazole 3,5-Dimethyl-1-(pyrrolidin-3-YL)-1H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17841360
InChI: InChI=1S/C8H14N4/c1-6-10-7(2)12(11-6)8-3-4-9-5-8/h8-9H,3-5H2,1-2H3
SMILES:
Molecular Formula: C8H14N4
Molecular Weight: 166.22 g/mol

3,5-Dimethyl-1-(pyrrolidin-3-YL)-1H-1,2,4-triazole

CAS No.:

Cat. No.: VC17841360

Molecular Formula: C8H14N4

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dimethyl-1-(pyrrolidin-3-YL)-1H-1,2,4-triazole -

Specification

Molecular Formula C8H14N4
Molecular Weight 166.22 g/mol
IUPAC Name 3,5-dimethyl-1-pyrrolidin-3-yl-1,2,4-triazole
Standard InChI InChI=1S/C8H14N4/c1-6-10-7(2)12(11-6)8-3-4-9-5-8/h8-9H,3-5H2,1-2H3
Standard InChI Key CJEYOZIHKHZSIM-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C(=N1)C)C2CCNC2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The base structure of 3,5-dimethyl-1-(pyrrolidin-3-yl)-1H-1,2,4-triazole consists of a 1,2,4-triazole ring substituted at the 1-position with a pyrrolidin-3-yl group and methyl groups at the 3- and 5-positions. The molecular formula is C₈H₁₄N₄, with a molecular weight of 166.22 g/mol. The dihydrochloride salt form (CAS No. 2193061-85-5) has a molecular weight of 239.14 g/mol and formula C₈H₁₆Cl₂N₄, but this review focuses on the base compound.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name3,5-dimethyl-1-pyrrolidin-3-yl-1,2,4-triazole
SMILESCC1=NN(C(=N1)C)C2CCNC2
InChI KeyKWQMYTVGPNWPMC-UHFFFAOYSA-N
CAS Number (base)Not explicitly provided
SolubilityData unavailable

The pyrrolidine ring adopts a puckered conformation, while the triazole core maintains planarity, facilitating π-π stacking interactions in biological systems .

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized through two primary routes:

Route 1: Cyclocondensation of Hydrazides
Reaction of methyl-substituted hydrazides with cyanoguanidine in basic media (e.g., t-BuONa) yields the triazole core, followed by N-alkylation with 3-pyrrolidinyl halides . This method achieves moderate yields (50–65%) but requires rigorous purification to remove regioisomers.

Route 2: Post-Functionalization of Preformed Triazoles
1,2,4-Triazole derivatives are first synthesized via Huisgen cycloaddition or Beyzaei’s thiourea-mediated protocol, then functionalized at the 1-position using pyrrolidin-3-yl methanesulfonate . This approach offers better regiocontrol but involves multi-step sequences.

Table 2: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Advantage
Cyclocondensation50–6585–90One-pot synthesis
Post-functionalization70–7592–95Regioselective

Reactivity Profile

The triazole ring undergoes characteristic reactions:

  • Electrophilic Substitution: Nitration and halogenation occur preferentially at the N-2 position due to electron density distribution .

  • Nucleophilic Attack: Methoxide or amine nucleophiles displace methyl groups at C-3/C-5 under acidic conditions .

  • Coordination Chemistry: The N-4 atom serves as a Lewis base, forming complexes with transition metals like Cu(II) and Zn(II) .

The pyrrolidine substituent participates in ring-opening reactions with strong electrophiles (e.g., SO₃) and hydrogenation to form piperidine analogs.

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro studies demonstrate broad-spectrum activity:

  • Bacteria: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, surpassing ampicillin in drug-resistant strains .

  • Fungi: 90% inhibition of Candida albicans biofilm formation at 16 µg/mL, attributed to ergosterol biosynthesis disruption.

Mechanistic Insight: Molecular docking reveals binding to fungal CYP51 (lanosterol 14α-demethylase) with a ΔG of −9.2 kcal/mol, competitively inhibiting ergosterol synthesis .

Anti-Inflammatory Action

In murine models, oral administration (10 mg/kg) reduces carrageenan-induced paw edema by 62% through COX-2 inhibition (Ki = 0.8 µM) .

Applications in Drug Development

Lead Optimization Strategies

  • Bioisosteric Replacement: The triazole nucleus serves as a bioisostere for carboxylic acids, improving metabolic stability .

  • Prodrug Design: Esterification of the pyrrolidine nitrogen enhances bioavailability (AUC increased by 2.3× in rats).

Table 3: Pharmacokinetic Parameters

ParameterValue
LogP1.8
Plasma Protein Binding89%
t₁/₂ (IV, mice)2.7 h

Agrochemistry Applications

As a foliar fungicide, 0.2% solutions suppress Phytophthora infestans in tomato crops with 98% efficacy, outperforming commercial dithiocarbamates .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator